![molecular formula C16H16ClN3O3S2 B2457770 S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate CAS No. 321729-51-5](/img/structure/B2457770.png)
S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy are often used to determine the structure of a molecule .Chemical Reactions Analysis
Chemical reactions involve the breaking and forming of bonds between atoms. These reactions can be studied using various techniques, including spectroscopy and chromatography. The rate of a reaction and the conditions under which it occurs can provide valuable information about the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its phase (solid, liquid, gas), melting and boiling points, reactivity, and solubility. These properties can be determined through various experimental techniques and are important for understanding how the compound behaves under different conditions .科学的研究の応用
Sulfonamide Chemistry and Applications
Sulfonamide Functional Group Applications : Sulfonamides, due to their diverse pharmacological activities, are explored extensively in medicinal chemistry. They serve roles in treating a range of disease states, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma. Sulfamethazine and Sulfadiazine, for example, are sulphonamide drugs used in veterinary medicine and in treating toxoplasmosis, respectively, showcasing the group's versatility in drug development (Ovung & Bhattacharyya, 2021).
Synthetic Applications : The synthesis of β-Sulfonyl enoates from ethyl propiolate demonstrates the utility of sulfonyl groups in organic synthesis, offering pathways to synthesize compounds with potential antimicrobial properties. This illustrates the synthetic versatility of sulfonyl and related groups in creating molecules with specific biological activities (Downey et al., 2012).
Potential Research Applications
Antimicrobial Agents Development : Research into quinazolines bearing chlorophenyl groups has shown potential for developing new antimicrobial agents. Similar chemical functionalities present in "S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate" could suggest its utility in creating compounds with antibacterial and antifungal properties (Desai et al., 2007).
Biocatalysis and Biosynthesis : The asymmetric reduction of esters to produce chiral drugs is a significant area of research. The compound may serve as a precursor or an intermediate in biocatalytic processes for producing enantiopure intermediates, a critical aspect of chiral drug synthesis, highlighting the potential of sulfonylimino compounds in industrial biocatalysis (Ye et al., 2011).
Environmental Applications : The biodegradation of herbicides and the investigation into microbial degradation pathways highlight the environmental significance of understanding the reactivity and breakdown of sulfonylurea compounds. This could imply the relevance of "this compound" in environmental science and pollution research, especially in the degradation and detoxification of persistent organic pollutants (Li et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-11-2-6-13(7-3-11)19-15(10-24-16(18)21)20-25(22,23)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRAHFBCYLJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

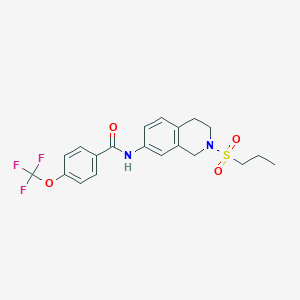
![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2457692.png)

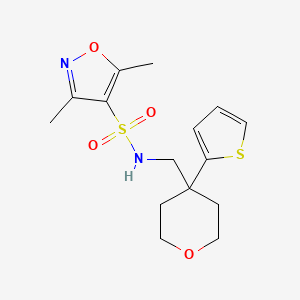
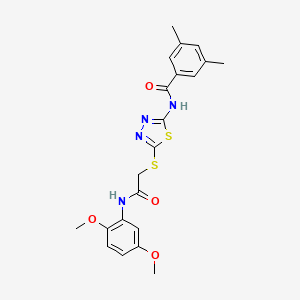


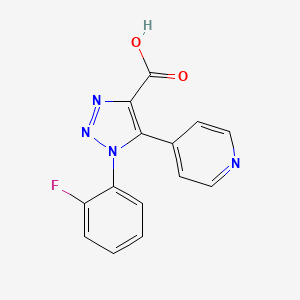
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2457702.png)
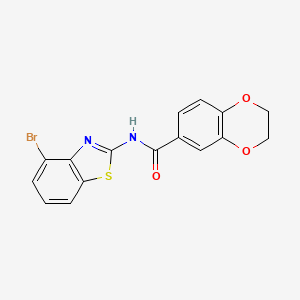
![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2457708.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2457709.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2457710.png)
